

Physical and chemical properties of 2-Propyl-1,3-thiazole-4-carboxylic acid

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Compound of Interest

Compound Name: 2-Propyl-1,3-thiazole-4-carboxylic acid

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An In-Depth Technical Guide to the Physical and Chemical Properties of **2-Propyl-1,3-thiazole-4-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a core thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and a vast array of biologically active agents.[1][2] The thiazole ring is a bioisostere for various functional groups and is valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The presence of both a carboxylic acid at the 4-position and an alkyl (propyl) group at the 2-position provides distinct sites for chemical modification, making it a versatile building block for library synthesis in drug discovery programs.[3] This guide provides a comprehensive overview of its physical and chemical properties, a robust synthetic protocol, and an exploration of its potential applications in pharmaceutical research and development.

Molecular and Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence solubility, absorption,

distribution, metabolism, and excretion (ADME) profiles, which are fundamental to drug development.

Summary of Key Properties

While specific experimental data for this compound is not extensively reported in public literature, its key identifiers and predicted properties are summarized below.

Property	Value	Source
CAS Number	769123-53-7	--INVALID-LINK--[4]
Molecular Formula	C ₇ H ₉ NO ₂ S	--INVALID-LINK--[4]
Molecular Weight	171.21 g/mol	--INVALID-LINK--[4]
Physical Form	Solid	--INVALID-LINK--[4]
InChI Key	MBWVPULRFTYSNB-UHFFFAOYSA-N	--INVALID-LINK--[4]

Solubility and Acidity

The carboxylic acid group is a strong hydrogen bond donor and acceptor, which typically imparts moderate solubility in polar protic solvents like water and alcohols, especially at neutral or basic pH where the carboxylate salt is formed.[5] Conversely, the propyl group and the thiazole ring provide nonpolar character, suggesting solubility in organic solvents such as ethanol, methanol, and ethyl acetate.[6] The solubility of carboxylic acids generally decreases as the carbon chain length increases.[5]

The acidity of the carboxylic acid proton is a key feature. Carboxylic acids are significantly more acidic than alcohols due to the resonance stabilization of the resulting carboxylate anion.[5]

The proton of the carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. This acidity is crucial for its interaction with biological targets and for its purification, as it allows for extraction into aqueous base and subsequent precipitation by acidification.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of purity for organic molecules. Below are the expected spectroscopic characteristics for **2-Propyl-1,3-thiazole-4-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield, typically between 10-13 ppm.[7][8] The single proton on the thiazole ring (at the 5-position) will likely resonate in the aromatic region, around 8-9 ppm. The propyl group will exhibit a characteristic triplet for the terminal methyl group (~0.9-1.0 ppm), a sextet for the adjacent methylene group (~1.6-1.8 ppm), and a triplet for the methylene group attached to the thiazole ring (~2.8-3.0 ppm).
- ^{13}C NMR: The carbon NMR spectrum will show seven distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-185 ppm.[9] The carbons of the thiazole ring will resonate in the aromatic region, typically between 110-160 ppm. The three carbons of the propyl group will appear in the aliphatic region, with the carbon attached to the thiazole ring being the most downfield of the three.

Infrared (IR) Spectroscopy

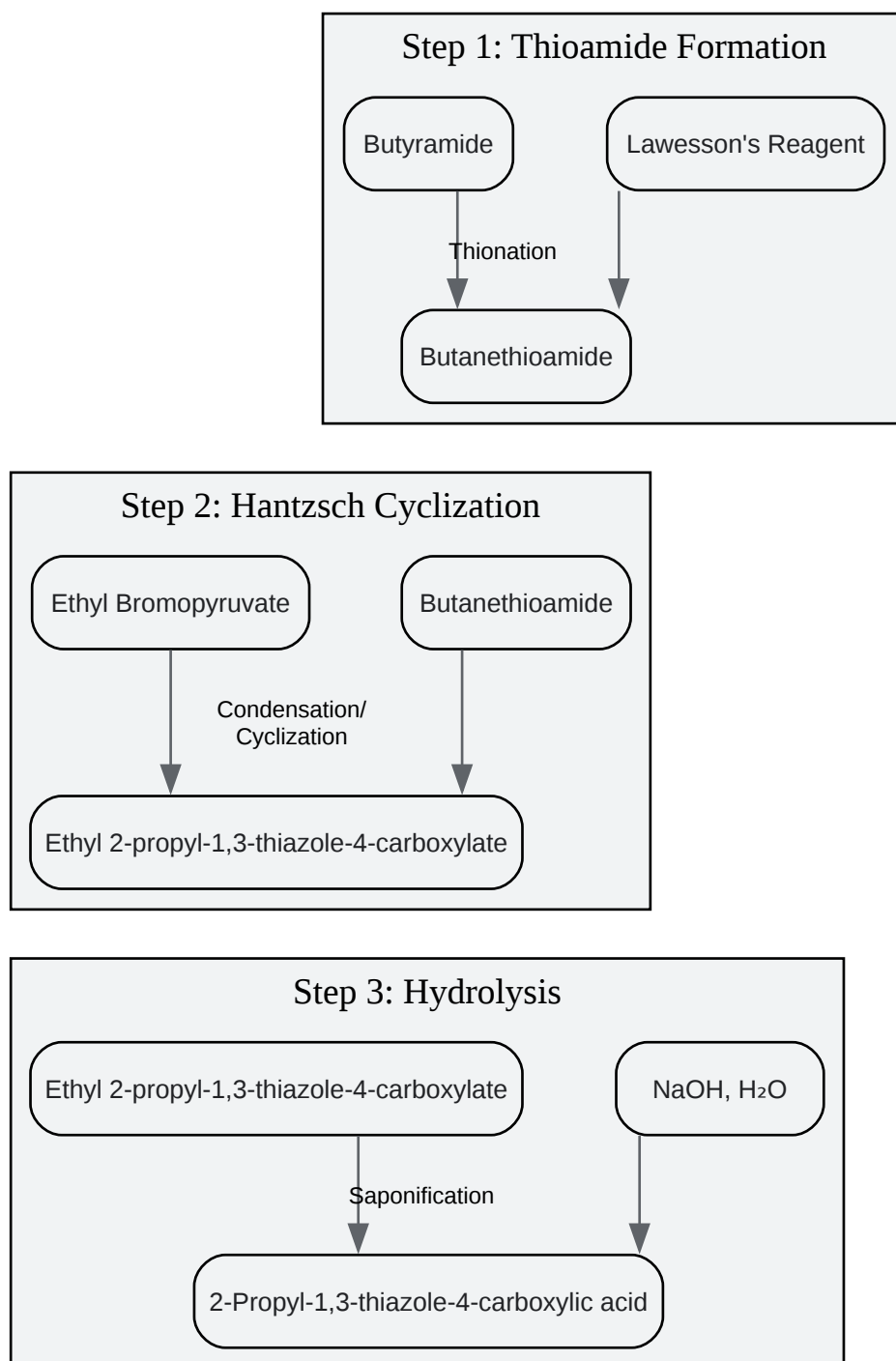
The IR spectrum will be characterized by the prominent absorptions of the carboxylic acid group. A very broad O-H stretching band is expected from 2500 to 3300 cm^{-1} , which is a hallmark of a hydrogen-bonded carboxylic acid dimer.[9] A strong, sharp C=O stretching absorption should appear between 1710 and 1760 cm^{-1} . [9] Additionally, C-H stretching from the propyl group will be observed around 2850-3000 cm^{-1} , and C=N and C=C stretching from the aromatic thiazole ring will be present in the 1400-1600 cm^{-1} region.

Chemical Synthesis and Reactivity

The most common and versatile method for synthesizing the thiazole ring is the Hantzsch Thiazole Synthesis.[10][11] This reaction involves the condensation of an α -haloketone with a thioamide. For **2-Propyl-1,3-thiazole-4-carboxylic acid**, a plausible synthetic route starts with a thioamide derived from propionaldehyde and an α -halocarbonyl compound containing the carboxylic acid moiety.

Proposed Synthetic Workflow: Hantzsch Thiazole Synthesis

The synthesis can be envisioned in two main steps: the formation of the thioamide and the subsequent cyclization reaction.



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Caption: A plausible synthetic route to the target compound via Hantzsch synthesis.

Experimental Protocol: Synthesis of 2-Propyl-1,3-thiazole-4-carboxylic acid

This protocol is a representative procedure based on the general principles of the Hantzsch synthesis and subsequent ester hydrolysis.^{[10][12][13]}

- Step 1: Synthesis of Butanethioamide.
 - To a stirred solution of butyramide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
 - Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Cool the reaction mixture to room temperature and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to yield butanethioamide.
- Step 2: Synthesis of Ethyl 2-propyl-1,3-thiazole-4-carboxylate.
 - In a round-bottom flask, dissolve butanethioamide (1 equivalent) in ethanol.
 - Add ethyl bromopyruvate (1 equivalent) to the solution.
 - Heat the reaction mixture to reflux for 4-6 hours.
 - Upon completion, cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
 - Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
 - The crude ester can be purified by column chromatography.

- Step 3: Hydrolysis to **2-Propyl-1,3-thiazole-4-carboxylic acid**.
 - Dissolve the purified ethyl ester from Step 2 in a mixture of ethanol and water.
 - Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC).
 - Remove the ethanol under reduced pressure.
 - Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1M HCl.
[\[13\]](#)
 - The product will precipitate as a solid.
 - Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Applications in Drug Discovery and Development

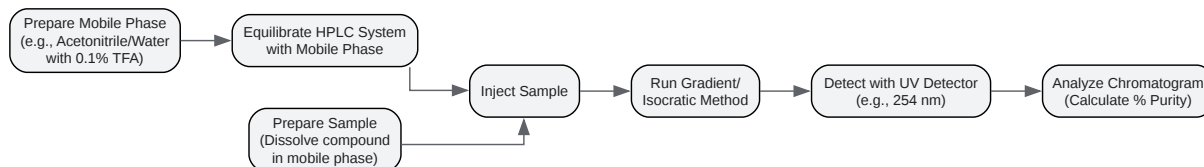
The thiazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities.[\[1\]](#)[\[2\]](#) Thiazole-containing compounds have been developed as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[\[3\]](#)[\[14\]](#)[\[15\]](#)

The title compound, **2-Propyl-1,3-thiazole-4-carboxylic acid**, serves as a valuable starting material for the synthesis of more complex molecules. The carboxylic acid functionality is a versatile handle for amide bond formation, allowing for the coupling of various amines to explore structure-activity relationships (SAR). The propyl group at the 2-position can also be varied to probe the effects of lipophilicity and steric bulk on biological activity. Given the known anti-inflammatory properties of many thiazole derivatives, this compound is a prime candidate for the development of novel inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[\[15\]](#)

Experimental Protocols: Quality Control

Ensuring the purity and identity of a synthesized compound is paramount. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules.

Protocol: Purity Assessment by Reverse-Phase HPLC



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